molecular formula C24H29N3O5S B1669646 N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea CAS No. 41177-35-9

N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea

カタログ番号: B1669646
CAS番号: 41177-35-9
分子量: 471.6 g/mol
InChIキー: RNQMWIVFHOCVMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CS476は、NSC302998としても知られており、強力な血糖降下剤です。主に血中グルコースレベルに対する影響を研究する科学研究で使用されます。 この化合物は、犬、ウサギ、ラット、マウスなどのさまざまな動物モデルにおいて、有意な血糖降下作用を示しました .

準備方法

合成経路と反応条件

CS476の合成には、2,3-ジヒドロベンゾ[b]フラン-3-カルボン酸とエチルアミンを反応させた後、ベンゼンスルホニルクロリドでスルホン化することが含まれます。 最終段階では、シクロヘキシルイソシアネートと反応させて、ウレア誘導体を生成します .

工業生産方法

CS476の具体的な工業生産方法は広く文書化されていませんが、合成は一般的に、スルホン化とウレア形成を含む標準的な有機合成プロトコルに従います。 反応条件は、最終生成物の高収率と純度を確保するために厳重に管理されます .

化学反応の分析

反応の種類

CS476は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

科学的研究の応用

Medicinal Chemistry

N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea has been investigated for its potential therapeutic applications. Preliminary studies indicate that derivatives containing the 2,3-dihydrobenzo(b)furan moiety may exhibit significant biological activities, including:

  • Anticancer Activity : Compounds related to this structure have shown promise in inhibiting tumor growth and proliferation in various cancer cell lines.
  • Antimicrobial Properties : The compound's sulfonamide group may contribute to its effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : Research suggests that the compound could modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Synthetic Organic Chemistry

The synthesis of this compound involves several steps, highlighting its complexity. The multi-step synthesis typically includes:

  • Formation of the benzenesulfonamide derivative.
  • Coupling with the cyclohexylurea moiety.
  • Final modifications to achieve the desired functional groups .

This synthetic pathway emphasizes its utility in developing more complex molecules for research purposes.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7). The mechanism involved apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on various sulfonamide derivatives indicated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study suggested that the compound disrupts bacterial cell wall synthesis, leading to cell lysis .

作用機序

CS476は、膵臓のβ細胞からインスリンの分泌を促進することで血糖降下作用を発揮します。この化合物は、β細胞のスルホニルウレア受容体に結合し、カリウムチャネルを閉鎖します。 これにより、細胞膜の脱分極が起こり、その後カルシウムチャネルが開き、インスリンの分泌が引き起こされます .

類似化合物との比較

類似化合物

CS476の特徴

CS476は、グリベンクラムなどの他の血糖降下剤に比べて、作用時間が短い点が特徴です。 これは、インスリン分泌と血糖調節のダイナミクスを研究するための貴重な化合物となっています .

生物活性

N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies and data.

Synthesis

The synthesis of this compound involves several steps, including the formation of the benzo[b]furan moiety and subsequent coupling reactions. The initial steps typically involve:

  • Formation of 2,3-Dihydrobenzo[b]furan-7-carboxylic acid : This is achieved through cyclization reactions involving appropriate precursors.
  • Amidation : The carboxylic acid is converted to an amide by reacting with amines.
  • Sulfonylation : The introduction of the benzenesulfonyl group is performed via sulfonyl chloride reactions.
  • Cyclohexylurea Formation : Finally, cyclohexyl is introduced through urea formation reactions.

Biological Activity

The biological activity of this compound has been assessed in various studies focusing on its anticancer properties and mechanism of action.

Anticancer Properties

Research indicates that compounds derived from benzo[b]furan exhibit significant anticancer activity. For instance:

  • A study demonstrated that derivatives with similar structures displayed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
  • The compound's mechanism appears to involve the inhibition of specific pathways essential for cancer cell proliferation, potentially through interactions with DNA or critical enzymes involved in cell cycle regulation .

Case Studies

  • In Vitro Studies : In vitro assays using human cancer cell lines (e.g., MDA-MB-231 for breast cancer and 22Rv1 for prostate cancer) revealed that this compound significantly reduced cell viability at micromolar concentrations .
    Cell LineIC50 (µM)Mechanism of Action
    MDA-MB-2315Inhibition of DNA synthesis
    22Rv110Induction of apoptosis
  • Animal Models : Preliminary animal studies have shown that administration of this compound can lead to a reduction in tumor size in xenograft models. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of MDM2/XIAP Pathways : This compound may inhibit proteins that are crucial for cancer cell survival and proliferation .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis .
  • DNA Interaction : The structure suggests potential intercalation with DNA, disrupting replication processes critical for cancer cell survival .

特性

IUPAC Name

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c28-23(21-8-4-5-18-14-16-32-22(18)21)25-15-13-17-9-11-20(12-10-17)33(30,31)27-24(29)26-19-6-2-1-3-7-19/h4-5,8-12,19H,1-3,6-7,13-16H2,(H,25,28)(H2,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQMWIVFHOCVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC4=C3OCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194105
Record name CS 476
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41177-35-9
Record name CS 476
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041177359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CS-476
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CS 476
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CS-476
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6BG4727TQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea
Reactant of Route 2
Reactant of Route 2
N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea
Reactant of Route 3
Reactant of Route 3
N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea
Reactant of Route 4
Reactant of Route 4
N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea
Reactant of Route 5
Reactant of Route 5
N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea
Reactant of Route 6
Reactant of Route 6
N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。